Thiomorpholine-4-carboximidamide hydrochloride
CAS No.: 2052359-97-2
Cat. No.: VC5813784
Molecular Formula: C5H12ClN3S
Molecular Weight: 181.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2052359-97-2 |
|---|---|
| Molecular Formula | C5H12ClN3S |
| Molecular Weight | 181.68 |
| IUPAC Name | thiomorpholine-4-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C5H11N3S.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H |
| Standard InChI Key | JWYMLSTXLOQZTQ-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C(=N)N.Cl |
Introduction
Chemical Identity and Structural Features
Thiomorpholine-4-carboximidamide hydrochloride belongs to the thiomorpholine family, characterized by a six-membered ring containing one sulfur atom and one nitrogen atom. The carboximidamide group (-C(=NH)-NH2) attached to the nitrogen atom enhances its reactivity, particularly in nucleophilic substitution and coordination chemistry. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction systems.
Key Identifiers:
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IUPAC Name: Thiomorpholine-4-carboximidamide hydrochloride
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CAS Registry Number: 2052359-97-2
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Molecular Formula: Presumed to be (derived from analogous compounds)
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Supplier Specifications: Offered as a high-purity solid, typically >95% purity, for research use .
| Supplier | Location | Specialization |
|---|---|---|
| ChemScene, LLC | New Jersey, USA | Custom synthesis, bioactive molecules |
| Ambeed, Inc. | Illinois, USA | Bulk manufacturing, nucleotides |
| BLD Pharmatech Ltd. | Shanghai, China | Pharmaceutical intermediates |
These suppliers cater to pharmaceutical companies, contract research organizations (CROs), and academic institutions, highlighting the compound’s role as a building block for drug discovery .
Comparative Analysis with Related Compounds
The hydrochloride salt offers distinct advantages over similar derivatives:
| Compound | Key Difference | Potential Advantage |
|---|---|---|
| Thiomorpholine-4-carboximidamide | Free base form | Lower solubility in aqueous media |
| Morpholine-4-carboximidamide HCl | Oxygen instead of sulfur in ring | Altered electronic properties |
The sulfur atom in thiomorpholine-4-carboximidamide hydrochloride may enhance lipid solubility, potentially improving cell membrane permeability in biological assays .
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